rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Pharmaceutical Quality Control Method Validation Regulatory Compliance

Ensure ANDA/DMF compliance with this certified reference standard, specifically designated as Paroxetine HCl Hemihydrate EP Impurity B and USP Paroxetine Related Compound A. It features a distinct 4-methoxy substitution (no fluorine) providing unique UV chromophore and MS signature (m/z 377.86) for unambiguous identification at ICH thresholds (≤0.1%). Supplied with full CoA including orthogonal characterization (NMR, MS, HPLC, IR) and traceability to ISO 17034 certified reference material production standards. Mandated for compendial HPLC system suitability, resolution verification from the paroxetine parent peak, and stability-indicating method validation. Hygroscopic beige solid; ship under inert atmosphere, store at -20°C.

Molecular Formula C20H24ClNO4
Molecular Weight 377.865
CAS No. 127017-74-7
Cat. No. B587903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
CAS127017-74-7
Synonyms(3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine Hydrochloride;  trans-(+/-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)_x000B_piperidine Hydrochloride; 
Molecular FormulaC20H24ClNO4
Molecular Weight377.865
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1
InChIKeyWGRXGIJCIOCNHB-NKGQWRHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

127017-74-7 rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: Primary Reference Standard for Paroxetine Impurity Control


rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7) is a structurally characterized derivative of paroxetine, specifically designated as Paroxetine Hydrochloride Hemihydrate EP Impurity B and USP Paroxetine Related Compound A . Its molecular formula is C₂₀H₂₄ClNO₄ with a molecular weight of 377.86 g/mol . The compound differs from paroxetine (C₁₉H₂₀FNO₃) by the substitution of the 4-fluorophenyl moiety with a 4-methoxyphenyl group, eliminating fluorine and adding a methoxy substituent [1]. It is supplied as a neat, beige solid that is hygroscopic and requires storage at -20°C under inert atmosphere .

Procurement Risk of 127017-74-7 Substitution: Why In-Class Analogs Cannot Replace Pharmacopoeial Identity and Certified Traceability


Substitution with alternative paroxetine impurities or structurally similar piperidine derivatives introduces unacceptable risk to regulatory compliance and analytical validity. Regulatory frameworks mandate the use of specifically designated reference standards—Paroxetine Hydrochloride Hemihydrate EP Impurity B (European Pharmacopoeia) or USP Paroxetine Related Compound A—for method validation and quality control in ANDA submissions and commercial production [1]. Generic or non-certified materials lack the requisite chromatographic purity specifications (typically >95-98%), batch-specific Certificates of Analysis (CoA) with orthogonal characterization data (NMR, MS, HPLC, IR), and traceability to ISO 17034 certified reference material production standards [2]. Moreover, the compound's hygroscopic nature necessitates specific storage conditions (-20°C under inert atmosphere) that affect long-term stability and quantitative accuracy; procurement of materials without verified storage provenance introduces quantification drift and batch-to-batch variability .

127017-74-7 Quantitative Differentiation Evidence: Certified Purity, Dual Pharmacopoeial Identity, and Structural-Specific Research Utility


Dual Pharmacopoeial Identity vs. Unspecified Paroxetine Impurities: Regulatory Mandate Differentiation for ANDA Submissions

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7) is the only compound simultaneously designated as Paroxetine Hydrochloride Hemihydrate EP Impurity B and USP Paroxetine Related Compound A. Alternative paroxetine impurities (e.g., Impurity A/Desfluoro, CAS 324024-00-2; Impurity F/N-methyl, CAS 110429-36-2; Impurity G/FMTP) are assigned distinct pharmacopoeial identifiers with separate analytical specifications [1][2]. Procurement of a non-specified impurity standard for method validation or release testing creates a compliance gap that can delay or derail ANDA review.

Pharmaceutical Quality Control Method Validation Regulatory Compliance

ISO 17034 Certified Reference Material vs. Non-Certified Chemical Supply: Quantitative Purity and Traceability Assurance

Procurement from ISO 17034-accredited producers provides certified purity of >95% (HPLC area normalization) with batch-specific Certificates of Analysis documenting orthogonal characterization (NMR, MS, HPLC, IR, UV, moisture content, residue on ignition) and metrological traceability [1]. Non-certified suppliers may offer similar nominal purity claims but lack the documented traceability chain and comprehensive characterization data required for regulatory submissions .

Analytical Method Development Quality Assurance Regulatory Submission

Distinct Structural Identity vs. Paroxetine: 4-Methoxy Substitution as a Determinant of Chromatographic and Biological Differentiation

The compound's 4-methoxyphenyl substitution replaces the 4-fluorophenyl moiety of paroxetine, producing a molecular formula of C₂₀H₂₄ClNO₄ (MW 377.86) versus paroxetine hydrochloride C₁₉H₂₁ClFNO₃ (MW 365.83) [1][2]. This structural difference confers a distinct UV chromophore and lipophilicity profile, resulting in a different relative retention time (RRT) in compendial HPLC methods—enabling its specific use as a system suitability marker for impurity resolution [3]. For research applications, the absence of fluorine and presence of the 4-methoxy group alters the compound's binding profile, shifting activity from serotonin transporter (SERT) inhibition toward calcium overload blockade in brain cells .

Analytical Method Development Chromatographic Separation Pharmacological Research

Defined Stability Profile vs. Ambient-Stable Analogs: Hygroscopicity Dictates Storage and Handling Requirements

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is documented as hygroscopic with storage requirements of -20°C under inert atmosphere and a melting point >59°C with decomposition . This hygroscopicity distinguishes it from certain other paroxetine impurities that are ambient-stable (e.g., some desfluoro analogs may be stored at room temperature), directly impacting handling protocols, shipping conditions, and long-term quantitative reliability . Failure to account for moisture uptake during weighing and solution preparation introduces systematic error in quantitative analyses.

Stability Studies Reference Material Handling Quality Control

127017-74-7 rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: Validated Application Scenarios for Analytical QC and Neurological Research


Pharmaceutical Quality Control: ANDA Method Validation and System Suitability Testing

As the designated EP Impurity B and USP Related Compound A, this standard is mandated for analytical method validation (AMV) and quality control release testing of paroxetine hydrochloride API and finished dosage forms [1]. Its distinct relative retention time (RRT) in compendial HPLC methods enables precise system suitability assessment and resolution verification from the paroxetine parent peak and other specified impurities (A, C, D, F, G) [2]. Procurement of ISO 17034-certified material with full CoA documentation ensures regulatory compliance for ANDA and DMF submissions without requiring costly in-house re-characterization [3].

Impurity Profiling and Stability-Indicating Method Development

This compound serves as a critical reference marker in stability-indicating HPLC and LC-MS methods designed to detect and quantify the 4-methoxy impurity/degradant in paroxetine drug substance and product [1]. Its distinct UV absorbance profile (derived from the 4-methoxyphenyl chromophore) and mass spectrometric signature (m/z 377.86 [M+H]⁺) provide unambiguous identification in forced degradation studies and long-term stability protocols [2]. Use of a certified reference standard with documented purity enables accurate calculation of relative response factors (RRF) for impurity quantification at ICH-compliant thresholds (typically ≤0.1% area/area reporting threshold) [3].

Neuroscience Research: Calcium Overload Blockade in Brain Cell Models

In academic and preclinical research settings, this paroxetine derivative is utilized as a tool compound for investigating calcium overload blockade mechanisms in neuronal cell models [1]. The 4-methoxy substitution eliminates the high-affinity SERT binding characteristic of paroxetine while conferring or preserving activity as a calcium overload blocker for brain cells, as originally described in structure-activity relationship studies of piperidine derivatives (Rice, K.C., et al., J. Med. Chem. 1977) [2]. This selectivity shift makes the compound a valuable chemical probe for studying calcium-mediated excitotoxicity pathways distinct from serotonergic pharmacology [3].

Chiral Chromatography: Reference for Enantiomeric Separation Method Development

The compound is supplied as a racemic mixture of (3S,4R) and (3R,4S) enantiomers with a defined trans relative configuration [1]. This racemic nature makes it suitable as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating paroxetine-related stereoisomers, which is critical given that paroxetine's SSRI activity resides predominantly in the (-)-trans isomer while the (+)-trans isomer is significantly less active [2]. The compound's defined stereochemical purity (as documented in batch-specific CoA) provides a benchmark for enantiomeric resolution method performance qualification [3].

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